molecular formula C13H19NO2 B610488 N-benzyl-N-hydroxy-2,2-dimethylbutanamide CAS No. 1956370-21-0

N-benzyl-N-hydroxy-2,2-dimethylbutanamide

Cat. No. B610488
M. Wt: 221.3
InChI Key: AVYVHIKSFXVDBG-UHFFFAOYSA-N
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Description

“N-benzyl-N-hydroxy-2,2-dimethylbutanamide” is a chemical compound with the molecular formula C13H19NO2 . It is used in various chemical synthesis studies .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” consists of 13 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact mass is 180.138290 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N-hydroxy-2,2-dimethylbutanamide” include a molecular weight of 221.30 . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 20 Ų .

Scientific Research Applications

  • Anticonvulsant and Pain-Attenuating Properties: N'-benzyl 2-substituted 2-amino acetamides, which are primary amino acid derivatives (PAADs) related to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, have shown significant activities in animal models for anticonvulsant and neuropathic pain. These compounds have demonstrated higher anticonvulsant activities compared to some traditional anticonvulsants like phenobarbital (King et al., 2011).

  • Catalytic Activities in Organic Synthesis: The synthesis of certain dimethylbutanamides, which are structurally similar to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, has been reported. These compounds have been used in catalytic activities like the Kharash–Sosnovsky allylic oxidation, indicating their potential utility in organic synthesis (Drabina et al., 2008).

  • Intermediate in Chemical Synthesis: Certain derivatives of 2,3-dimethylbutanamides have been studied as intermediates in the synthesis of other chemical compounds, demonstrating their utility in chemical synthesis processes (Powell et al., 1978).

  • Corrosion Inhibition: Benzothiazole derivatives, which are structurally related to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. This suggests potential applications in corrosion prevention (Hu et al., 2016).

  • Stereocontrolled Synthesis of β-Amino Acids: Reactions involving N-benzylhydroxylamine and chiral enoate esters, related to N-benzyl-N-hydroxy-2,2-dimethylbutanamide, have been used for the stereoselective synthesis of new β-amino acids. This indicates potential applications in the synthesis of stereochemically complex molecules (Moglioni et al., 2002).

properties

IUPAC Name

N-benzyl-N-hydroxy-2,2-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVHIKSFXVDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-hydroxy-2,2-dimethylbutanamide

Citations

For This Compound
5
Citations
Y Ren, Y Su, L Sun, S He, L Meng, D Liao… - Journal of medicinal …, 2017 - ACS Publications
On the basis of its essential role in driving inflammation and disease pathology, cell necrosis has gradually been verified as a promising therapeutic target for treating atherosclerosis, …
Number of citations: 87 pubs.acs.org
C Delehouzé, S Leverrier-Penna, F Le Cann… - Scientific reports, 2017 - nature.com
Necroptosis is a programmed cell death pathway that has been shown to be of central pathophysiological relevance in multiple disorders (hepatitis, brain and cardiac ischemia, …
Number of citations: 34 www.nature.com
F Le Cann, C Delehouzé, S Leverrier‐Penna… - The FEBS …, 2017 - Wiley Online Library
Necroptosis is a regulated form of cell death involved in several disease models including in particular liver diseases. Receptor‐interacting protein kinases, RIPK 1 and RIPK 3, are the …
Number of citations: 29 febs.onlinelibrary.wiley.com
A Negroni, E Colantoni, S Cucchiara, L Stronati - Biomolecules, 2020 - mdpi.com
Necroptosis is a caspases-independent programmed cell death displaying intermediate features between necrosis and apoptosis. Albeit some physiological roles during embryonic …
Number of citations: 33 www.mdpi.com
HS Chaouhan, C Vinod, N Mahapatra, SH Yu… - International Journal of …, 2022 - mdpi.com
Over the past few decades, mechanisms of programmed cell death have attracted the scientific community because they are involved in diverse human diseases. Initially, apoptosis was …
Number of citations: 15 www.mdpi.com

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